molecular formula C17H13NO B12884181 (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone

(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone

Katalognummer: B12884181
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: CPNCDRMJYWQPSF-ATVHPVEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a phenyl group and a quinoline moiety linked through an ethanone bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone typically involves the condensation of quinoline-2-carbaldehyde with acetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone can undergo oxidation reactions to form quinoline-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or quinoline moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted quinoline or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline moiety is known to intercalate with DNA, which could explain its potential anticancer activity. Additionally, the compound may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone: can be compared with other quinoline derivatives, such as:

    Quinoline-2-carbaldehyde: A precursor in the synthesis of this compound.

    2-Phenylquinoline: A structurally similar compound with different functional groups.

    Quinoline-2-carboxylic acid: An oxidation product of this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C17H13NO

Molekulargewicht

247.29 g/mol

IUPAC-Name

(Z)-1-phenyl-2-quinolin-2-ylethenol

InChI

InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12,19H/b17-12-

InChI-Schlüssel

CPNCDRMJYWQPSF-ATVHPVEESA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3C=C2)/O

Kanonische SMILES

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.